![molecular formula C13H8Cl2F3N3O B3040985 N-(3-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea CAS No. 256471-16-6](/img/structure/B3040985.png)
N-(3-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Diuron and is a herbicide that is commonly used in agriculture to control weeds.
Applications De Recherche Scientifique
Anion Coordination Chemistry
Research has focused on the anion coordination chemistry of urea-based ligands, showing their ability to bind with inorganic oxo-anions. This binding capacity highlights the potential for these compounds to be used in the selective capture or sensing of specific anions in environmental or laboratory settings. For instance, studies on protonated urea-based ligands have demonstrated their affinity for perchlorate anions, emphasizing the rich variety of hydrogen bond motifs that can influence the crystallization and structural properties of these complexes (Wu et al., 2007).
Structural Analysis
The crystal structure analysis of benzoylphenylurea insecticides, including those structurally similar to the compound , has provided insights into the molecular conformation and interactions that govern their behavior. Such studies are crucial for understanding the physical and chemical properties of these compounds, which could inform their application in various industrial and pharmaceutical contexts (Cho et al., 2015).
Biological Activities
Urea derivatives have been recognized for their cytokinin-like activity and potential to enhance adventitious root formation, indicating their utility in agricultural and horticultural applications. The structural nuances of these compounds play a significant role in their biological activity, offering a pathway to design synthetic molecules with targeted effects on plant growth and development (Ricci & Bertoletti, 2009).
Nonlinear Optical Properties
The electronic and optical properties of urea derivatives have been explored for their potential applications in nonlinear optics and optoelectronic device fabrications. Computational studies on novel chalcone derivatives related to the compound have shed light on their significant electrooptic properties, including high second and third harmonic generation values, which could be leveraged in the development of advanced optical devices (Shkir et al., 2018).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3O/c14-8-2-1-3-9(6-8)19-12(22)21-11-5-7(13(16,17)18)4-10(15)20-11/h1-6H,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXORHTVTLMQVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






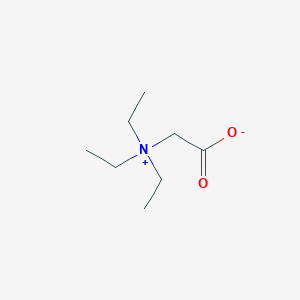
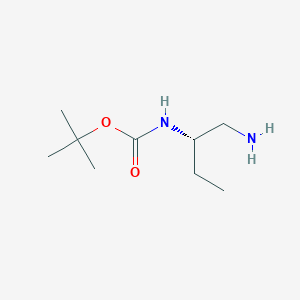
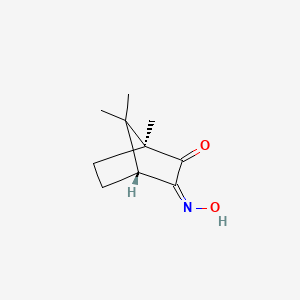
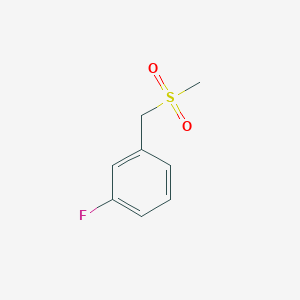
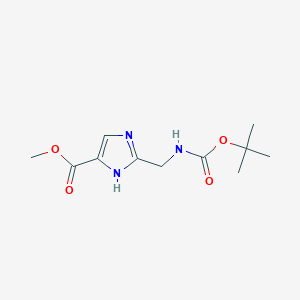
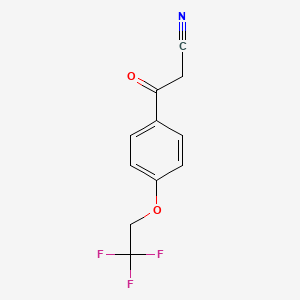
![Spiro[2.5]octan-5-one](/img/structure/B3040917.png)
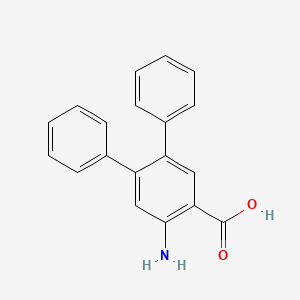
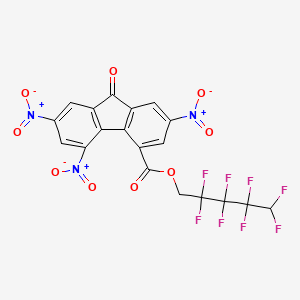
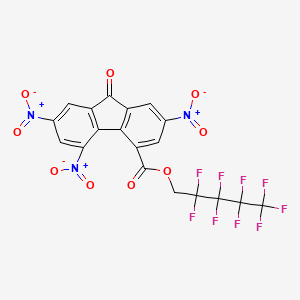
![9-[(2-Fluorophenyl)methylidene]-2,4,5,7-tetranitrofluorene](/img/structure/B3040925.png)